Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride
Description
The compound Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride (hereafter referred to as the target compound) is a benzamide derivative with a complex structure. Key features include:
- 2-Methoxy group: Enhances lipophilicity and influences electronic properties of the aromatic ring.
- N-(1-(Phenylmethyl)-4-piperidinyl): A benzyl-substituted piperidine group, which may contribute to steric bulk and modulate interactions with hydrophobic binding pockets.
- Monohydrochloride salt: Improves aqueous solubility for pharmacological applications.
Properties
CAS No. |
57645-40-6 |
|---|---|
Molecular Formula |
C22H29ClN4O3 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-benzyl-2-methoxy-4-(methylcarbamoylamino)-N-piperidin-1-ium-4-ylbenzamide;chloride |
InChI |
InChI=1S/C22H28N4O3.ClH/c1-23-22(28)25-17-8-9-19(20(14-17)29-2)21(27)26(18-10-12-24-13-11-18)15-16-6-4-3-5-7-16;/h3-9,14,18,24H,10-13,15H2,1-2H3,(H2,23,25,28);1H |
InChI Key |
BVQPKDLNUIYLSR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CC[NH2+]CC3)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Core Reaction: Amide Bond Formation
The fundamental synthetic approach to this compound involves the reaction of a substituted amine with a suitably functionalized carboxylic acid or its activated derivative to form the benzamide linkage. Specifically:
- The amine component is typically a 1-(phenylmethyl)-4-piperidinyl derivative.
- The carboxylic acid component is a 2-methoxy-4-(((methylamino)carbonyl)amino)benzoic acid or its activated form.
This reaction is a classical amide coupling, often facilitated by activating the carboxyl group to increase reactivity.
Activation of Carboxylic Acid
Several methods exist to activate the carboxylic acid for coupling:
- Conversion to acyl halides (e.g., acid chlorides).
- Formation of esters or anhydrides .
- Use of coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride .
- Formation of reactive intermediates like imidazolides (via N,N′-carbonyldiimidazole) or pyrazolides .
Detailed Preparation Methods
Reaction of Amine with Functionalized Carboxylic Acid or Derivatives
- The amine, typically a 4-piperidinyl derivative bearing a benzyl substituent at the nitrogen, is reacted with the carboxylic acid derivative.
- The reaction is conducted in an inert, aprotic solvent such as dichloromethane or other halogenated hydrocarbons.
- Heating may be applied to facilitate the reaction, typically in the range of room temperature to 100 °C.
- Water or other by-products formed during the reaction are removed by azeotropic distillation or salt formation to drive the reaction to completion.
Use of Carbodiimide Coupling Agents
- The carboxylic acid and amine are combined in the presence of a carbodiimide such as DCC .
- This method forms an O-acylurea intermediate that reacts with the amine to yield the amide bond.
- Optionally, additives like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP) can be used to improve yields and reduce side reactions.
Formation of Acid Chlorides and Reaction with Amines
- The carboxylic acid is converted into the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride .
- The acid chloride is then reacted with the amine in an inert solvent.
- This method is efficient but requires careful control of moisture and temperature to prevent hydrolysis or side reactions.
Synthesis of Piperidinyl Intermediates
- The 4-piperidinyl amine intermediates can be synthesized via oxidation of tetrahydropyridines using epoxidizing agents such as hydrogen peroxide or 3-chlorobenzeneperoxoic acid .
- Halogenation of substituted 4-piperidinones followed by reaction with appropriate alcohols or alkali metal salts can yield functionalized piperidinyl intermediates.
Reaction Conditions and Solvents
| Step | Typical Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Amide bond formation | Amine + activated acid (acid chloride, anhydride, ester) | Dichloromethane, 1,4-dioxane | Heating to 0–100 °C, inert atmosphere preferred |
| Carbodiimide coupling | DCC or similar + amine + acid | Dichloromethane, halogenated hydrocarbons | Additives like DMAP may be used |
| Acid chloride formation | Thionyl chloride or oxalyl chloride + acid | Dichloromethane, ether | Moisture sensitive, low temperature recommended |
| Piperidinyl intermediate prep | Oxidation with H2O2 or 3-chlorobenzeneperoxoic acid | Organic solvents (e.g., methanol) | Epoxidation followed by ring transformations |
Purification and Salt Formation
- The free base of the benzamide compound is often converted into its monohydrochloride salt by treatment with hydrochloric acid.
- This salt formation enhances the compound’s stability and solubility for pharmaceutical applications.
- Purification techniques include crystallization from suitable solvents and chromatographic methods as needed.
Summary Table of Preparation Routes
| Preparation Route | Key Reagents | Advantages | Challenges |
|---|---|---|---|
| Direct coupling with acid chloride | Acid chloride + amine | High reactivity, fast reaction | Moisture sensitivity, harsh reagents |
| Carbodiimide-mediated coupling | DCC + acid + amine | Mild conditions, widely used | Side products (ureas), need for purification |
| Anhydride or ester activation | Anhydride/ester + amine | Controlled reactivity | Additional step for activation |
| Piperidinyl intermediate synthesis | Oxidation of tetrahydropyridines | Access to key amine intermediates | Multi-step, requires careful control |
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its piperidinyl moiety may interact with neurotransmitter receptors, influencing signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural and physicochemical differences between the target compound and related benzamide derivatives (see ):
Research Findings and Implications
Target Compound vs. CID 3044757 (Trifluoroacetyl Derivative)
- The CF3 group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Target Compound vs. CID 42496 (Amino Derivative)
- The amino group in CID 42496 lacks the urea’s hydrogen-bonding capacity, likely reducing target affinity but improving metabolic stability .
- The dihydrochloride salt form enhances solubility, making CID 42496 more suitable for intravenous formulations compared to the monohydrochloride target compound .
Target Compound vs. CID 213622 (Indole-Substituted Derivative)
Target Compound vs. CAS 65016-40-2 (Sulfonamide Derivative)
Biological Activity
Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride is a complex organic compound with significant biological activity, particularly as an inhibitor of various protein kinases. This compound is structurally characterized by a benzamide core, a methoxy group at the 2-position, and a piperidine moiety that enhances its pharmacological properties. Its potential therapeutic applications are primarily in oncology, targeting neoplastic diseases associated with aberrant kinase activity.
- Molecular Formula : C22H29ClN4O3
- Molecular Weight : 432.94 g/mol
- CAS Number : Not specified in the search results.
The primary biological activity of this compound is linked to its ability to inhibit tyrosine kinases such as c-Abl and Bcr-Abl. These kinases are often implicated in various cancers, including leukemia. The inhibition of these kinases suggests that the compound could be developed as a therapeutic agent for cancer treatment.
Interaction Studies
Studies focusing on the binding affinity and inhibitory effects of this compound utilize techniques such as:
- Surface Plasmon Resonance (SPR)
- Enzyme-linked immunosorbent assay (ELISA)
These methods help elucidate the mechanism of action and optimize the compound's therapeutic potential.
Comparative Analysis with Similar Compounds
Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)- stands out due to its unique combination of functional groups. Below is a comparison with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzamide, 2-methoxy... | Benzamide core with methoxy and piperidine | Inhibits tyrosine kinases |
| Imatinib | Pyrimidine core with phenyl substitutions | Inhibits Bcr-Abl kinase |
| Dasatinib | Multi-ring structure with diverse substitutions | Broad-spectrum kinase inhibitor |
| Nilotinib | Similar to Imatinib but with different substitutions | Selective for Bcr-Abl |
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of benzamide derivatives in various biological contexts:
- Anti-HBV Activity : A related study on N-phenylbenzamide derivatives showed broad-spectrum antiviral effects against Hepatitis B virus (HBV). The compound IMB-0523 was identified as an active inhibitor of both wild-type and drug-resistant HBV strains, indicating that benzamide derivatives could offer new therapeutic avenues for viral infections .
- Toxicity and Pharmacokinetics : The acute toxicity and pharmacokinetic profiles of IMB-0523 were evaluated in animal models, revealing promising safety profiles alongside effective antiviral activity .
- Kinase Inhibition Studies : Interaction studies have confirmed that benzamide derivatives can effectively inhibit specific protein kinases involved in cancer progression. The binding affinities measured through various assays suggest that these compounds could be potent therapeutic agents .
Q & A
Q. What are the key synthetic routes and optimization strategies for this benzamide derivative?
The compound is synthesized via multi-step organic reactions. A representative method involves:
- Acylation : Reacting 1-benzyl-4-phenyliminopiperidine with propionic anhydride under reflux to introduce the propionamide group .
- Functionalization : Methoxycarbonyl anion addition to the piperidine ring, followed by oxalic acid precipitation for purification .
- Yield Optimization : Improved yields (79.9%) are achieved using argon atmosphere and anhydrous conditions, compared to earlier methods (26–61%) . Key reagents include propionic anhydride, oxalic acid, and chloroform for extraction. Characterization via -NMR (e.g., aromatic protons at 7.24–7.40 ppm) and GC/MS (m/z 380) confirms structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : -NMR identifies aromatic (7.24–7.40 ppm) and methoxy (3.78 ppm) protons, while -NMR detects carbonyl signals (173.9–174.1 ppm) .
- Mass Spectrometry (GC/MS) : Confirms molecular weight (380 g/mol) and fragments (e.g., m/z 231, 216) .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N/O percentages.
Advanced Research Questions
Q. How can researchers hypothesize and test the biological activity of this compound?
Based on structural analogs (e.g., benzamides with trifluoromethyl groups), proposed mechanisms include:
- Enzyme Inhibition : Test against serine proteases or kinases using fluorogenic substrates (e.g., trypsin-like protease assays) .
- Receptor Binding : Radioligand displacement assays (e.g., opioid or adrenergic receptors) due to the piperidine-benzyl motif .
- In Vitro Toxicity : MTT assays on cell lines (e.g., HEK293) to assess IC values .
Q. How should conflicting synthetic yield data be analyzed?
Discrepancies in yields (e.g., 26% vs. 79.9%) arise from:
- Catalyst Choice : Anhydrous AlCl in Fries rearrangement vs. milder oxalic acid .
- Reaction Conditions : Argon vs. ambient atmosphere affecting oxidation side-products .
- Resolution : Replicate experiments under controlled conditions (e.g., inert gas, stoichiometric ratios) and compare purity via HPLC .
Q. What strategies ensure compound stability during storage and handling?
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Hygroscopicity Testing : Store under nitrogen with desiccants if moisture-sensitive (common for hydrochlorides) .
- Light Sensitivity : Use amber vials if UV-Vis spectroscopy indicates photodegradation .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Synthesize analogs with modified methoxy or methylamino groups (e.g., ethoxy, ethylamino) .
- Biological Assays : Compare IC values in enzyme inhibition assays to identify critical functional groups .
- Computational Modeling : Dock analogs into target protein active sites (e.g., Autodock Vina) to predict binding affinities .
Q. What methodological advancements can improve HPLC analysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
